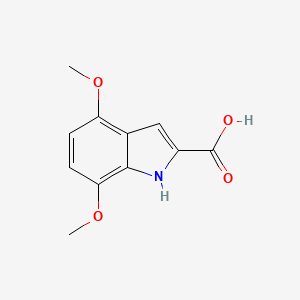

4,7-Dimethoxy-1H-indole-2-carboxylic acid

Overview

Description

4,7-Dimethoxy-1H-indole-2-carboxylic acid is an important organic compound found in many plants and fungi. It is a structural analog of indole-3-acetic acid (IAA), which is one of the most important plant hormones. This compound is a potent inhibitor of plant growth and has been the subject of much research in recent years.

Scientific Research Applications

Oxidation Chemistry

4,7-Dimethoxy-1H-indole-2-carboxylic acid and its derivatives are subjects of study in oxidation chemistry. For instance, the oxidation chemistry of indole-2-carboxylic acid has been explored in aqueous solutions, revealing the formation of various oxidation products like 2,4-, 2,6- and 2,7-dioxindoles, and dimers. This study provides insights into the redox mechanism of indole-2-carboxylic acid in neutral aqueous medium, which is crucial for understanding its chemical behavior (Goyal & Sangal, 2005).

Synthesis of Antioxidants and Enzyme Inhibitors

This compound is used in the synthesis of novel compounds with antioxidant properties. For example, indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles derived from 4,6-dimethoxy-1H-indole-2-carboxylate show promising antioxidant activities and acetylcholinesterase inhibition properties (Bingul et al., 2019).

Potential in Antimicrobial Applications

The transformation of 4,7-dimethoxyindoles into various derivatives, including those with potential antimicrobial activity, has been explored. This includes the study of carboxylation and acylation processes, highlighting the compound's versatility in creating derivatives with possible therapeutic applications (Malesani et al., 1981).

Structural and Mechanistic Insights

The oligomerization of indole derivatives, such as indole-5-carboxylic acid, with incorporation of thiols, has been studied. This research provides structural and mechanistic insights into the formation of complex molecules, which is fundamental for the development of novel compounds with specific properties (Mutulis et al., 2008).

Reactivity with Aldehydes and Ketones

The reactivity of 5,7-dimethoxyindoles, closely related to this compound, with aldehydes and ketones has been investigated. This study highlights the selective reactionsat different positions on the indole ring, which is crucial for the synthesis of various indole derivatives with potential applications in medicinal and synthetic chemistry (Condie et al., 2020).

Crystal Structure Analysis

The crystal structure of indole-3-carboxylic acid, a derivative of this compound, reveals insights into its molecular arrangement. This includes the understanding of hydrogen-bonded cyclic carboxylic acid dimers and their linkage in a sheet structure, which is significant for its applications in materials science and drug design (Smith et al., 2003).

Synthesis and Characterization of Novel Derivatives

Synthesis and structural analysis of novel indole derivatives, including dimethoxy variants, have been carried out using spectroscopic and X-ray diffraction techniques. This research contributes to the development of new indole-based molecules with diverse applications, especially in the field of optoelectronics and pharmaceuticals (Tariq et al., 2020).

Antimicrobial Properties

The synthesis and characterization of indole-2-carboxylic acid derivatives have been explored for their potential therapeutic applications. Some derivatives have shown significant antibacterial and moderate antifungal activities, indicating their potential as lead compounds in the development of new antimicrobial agents (Raju et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, affecting a wide range of pathways .

Result of Action

Indole derivatives have been reported to exhibit a variety of biological activities .

Properties

IUPAC Name |

4,7-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-8-3-4-9(16-2)10-6(8)5-7(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNGDWJFIQNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333509 | |

| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31271-83-7 | |

| Record name | 4,7-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.